Allyl trifluoroacetate

Description

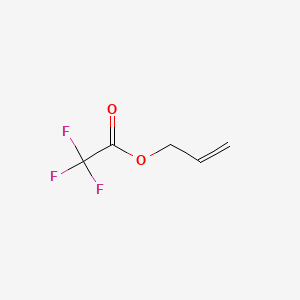

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVPVSIDXBTZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191671 | |

| Record name | Allyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-67-5 | |

| Record name | Allyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93U29ZRD8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Allyl Trifluoroacetate from Allyl Alcohol: Principles, Protocols, and Practical Insights

Abstract

Allyl trifluoroacetate is a pivotal reagent in modern organic synthesis, valued for its unique reactivity imparted by the trifluoroacetyl group.[1] Its role as a synthetic intermediate is critical in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly enhance molecular stability and biological activity.[1][2] This guide provides an in-depth exploration of the synthesis of this compound from allyl alcohol. We will dissect the core chemical principles, compare prevalent synthetic methodologies, and present a detailed, field-proven experimental protocol. The discussion is grounded in established chemical literature, offering researchers and development professionals a robust and practical resource for the laboratory-scale preparation of this versatile compound.

Introduction: The Synthetic Utility of this compound

This compound (C₅H₅F₃O₂) is a colorless to pale yellow liquid characterized by a fruity odor.[1][3] The potent electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and makes the trifluoroacetate anion an excellent leaving group.[4] This heightened reactivity makes this compound a superior allylating agent compared to other allyl esters and a valuable precursor for a variety of chemical transformations, including nucleophilic substitutions and Michael additions.[1] Its application is frequently seen in the synthesis of complex fluorinated molecules, which are of high interest in medicinal chemistry for their improved pharmacokinetic properties.[2][5]

This document serves as a technical whitepaper, moving beyond a simple recitation of steps to explain the causality behind the synthetic strategy, ensuring a reproducible and scalable outcome.

Mechanistic Pathways and Strategic Considerations

The esterification of allyl alcohol to form this compound can be achieved through several pathways. The choice of method is dictated by factors such as desired reaction rate, scale, available reagents, and purification strategy. The two most prominent methods involve trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA).

Method A: Acylation with Trifluoroacetic Anhydride (TFAA)

This is the most common and efficient method for preparing trifluoroacetate esters.[6] Trifluoroacetic anhydride is a powerful acylating agent that reacts readily and exothermically with alcohols.[6]

The Underlying Chemistry: The reaction is a classic nucleophilic acyl substitution. The oxygen atom of the allyl alcohol acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate anion—a superb leaving group—to yield the final product and a molecule of trifluoroacetic acid (TFA).[4][7][8]

Caption: Reaction mechanism for the synthesis of this compound using TFAA.

To drive the reaction to completion, a non-nucleophilic, mild base such as pyridine is often added. Pyridine serves to neutralize the TFA byproduct as it forms, preventing potential side reactions or reversal of the esterification.[8]

Method B: Direct Esterification with Trifluoroacetic Acid (TFA)

Direct esterification, analogous to the Fischer esterification, is also a viable but generally less rapid method. The reaction involves heating allyl alcohol with an excess of trifluoroacetic acid. The strong acidity of TFA itself serves as the catalyst for the reaction.[9][10]

The Underlying Chemistry: This is an equilibrium-limited process. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reagent (usually the less expensive TFA) or by removing the water byproduct as it is formed, for example, through azeotropic distillation. This method has been observed to proceed spontaneously, even when TFA is added to an alcohol in an NMR tube for analytical purposes.[11][12]

Comparative Analysis of Synthetic Methods

The choice between TFAA and TFA is a critical decision point in the experimental design. The following table summarizes the key differences to guide the researcher.

| Parameter | Method A: Trifluoroacetic Anhydride (TFAA) | Method B: Trifluoroacetic Acid (TFA) |

| Reactivity | Very high, reaction is fast and often exothermic.[6] | Moderate, reaction is slower and requires heat or catalysis.[9][10] |

| Reaction Conditions | Typically performed at low temperatures (e.g., 0 °C) to control exothermicity. | Requires elevated temperatures and often a means to remove water. |

| Byproducts | Trifluoroacetic acid (TFA). | Water. |

| Yields | Generally high to quantitative. | Variable, dependent on equilibrium conditions. |

| Cost & Handling | TFAA is more expensive and highly moisture-sensitive, requiring careful handling.[6] | TFA is less expensive and easier to handle. |

| Recommendation | Preferred for rapid, high-yield, small-to-medium scale laboratory synthesis. | Suitable for large-scale industrial processes where cost is a major factor. |

Given its efficiency and reliability for laboratory-scale synthesis, this guide will focus on the detailed protocol using Trifluoroacetic Anhydride (TFAA) .

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step to ensure both safety and success.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Allyl alcohol (≥99%) | Round-bottom flask (two-neck) |

| Trifluoroacetic anhydride (TFAA, ≥99%) | Addition (dropping) funnel |

| Pyridine (anhydrous, optional) | Magnetic stirrer and stir bar |

| Dichloromethane (DCM, anhydrous) | Ice bath |

| Saturated sodium bicarbonate (NaHCO₃) solution | Condenser (optional, for larger scale) |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Separatory funnel |

| Deionized water | Rotary evaporator |

| Distillation apparatus |

Critical Safety Precautions

-

Fume Hood: This entire procedure must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is insufficient for prolonged contact with DCM; use laminate film or butyl rubber), a flame-resistant lab coat, and chemical splash goggles at all times.[13]

-

Reagent Hazards:

-

Allyl alcohol is toxic, flammable, and a potent lachrymator (tear-inducing).[14]

-

Trifluoroacetic anhydride (TFAA) is extremely corrosive, volatile, and reacts violently with water to produce corrosive TFA. It can cause severe burns upon contact.[6][15] Handle with extreme care under anhydrous conditions.

-

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. The system should be under an inert atmosphere (e.g., Nitrogen or Argon). To the flask, add allyl alcohol (1.0 eq) followed by anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

-

Expert Insight: Using anhydrous solvent is critical to prevent the premature hydrolysis of TFAA, which would reduce yield and form excess TFA.[6]

-

-

Reagent Addition: Cool the stirred solution in the flask to 0 °C using an ice-water bath. Charge the addition funnel with trifluoroacetic anhydride (1.1 eq). Add the TFAA to the allyl alcohol solution dropwise over 30-45 minutes.

-

Expert Insight: The reaction is exothermic. A slow, controlled addition at 0 °C prevents a dangerous temperature spike and minimizes the formation of side products. The slight excess of TFAA ensures the complete consumption of the limiting allyl alcohol.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Work-up and Neutralization: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add deionized water to quench any unreacted TFAA. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (2x). Perform this wash carefully as CO₂ evolution will occur.

-

Brine (saturated NaCl solution) (1x).

-

Expert Insight: The NaHCO₃ wash is the most critical purification step. It neutralizes and removes both the TFA byproduct and any unreacted TFAA (as TFA), which would otherwise co-distill with the product.[16] The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

-

-

Drying and Concentration: Drain the organic layer from the separatory funnel into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Expert Insight: Ensure the product is not overheated on the rotary evaporator, as it is relatively volatile. A bath temperature of 30-40 °C is sufficient.

-

-

Purification and Characterization: Purify the resulting crude oil by fractional distillation at atmospheric pressure. Collect the fraction boiling at 66-67 °C .[13] The final product should be a clear, colorless liquid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS).[3]

Conclusion

The synthesis of this compound from allyl alcohol is most effectively and reliably achieved using trifluoroacetic anhydride as the acylating agent. The protocol detailed herein, grounded in fundamental principles of reactivity and safety, provides a clear pathway for obtaining high-purity material in a laboratory setting. By understanding the causality behind each step—from the controlled addition of reagents to the critical neutralization wash—researchers can confidently execute this synthesis. The resulting product serves as a valuable and highly reactive intermediate, opening doors to a wide array of subsequent chemical innovations, particularly in the fields of medicinal and materials chemistry.

References

- Holbert, G. W., & Ganem, B. (1978). Trifluoroacetylation of Alcohols: a Newly Detected Reaction of CF₃CO₃H.

- Johnston, B. H., Knipe, A. C., & Watts, W. E. (1979). A kinetic study of the mechanisms of esterification of alcohols by trifluoroacetic acid. Tetrahedron Letters, 20(44), 4225-4226. Source

- Reddy, M. V. R., et al. (2003). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 42(11), 2872-2875. Source

- CymitQuimica. (n.d.).

- dos Santos, M. L. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 46(36). Source

- Kent, S. B. H., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Peptides, 237-240. Source

- ResearchGate. (2012). How can I remove TFA in a product?

- Tudose, C., et al. (2020). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. Revista de Chimie, 71(1), 16-27. Source

- NIST. (n.d.).

- Study.com. (n.d.). Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an unsymmetrical... Homework.Study.com. Source

- O'Brien, P., et al. (2020). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. White Rose University Consortium. Source

- Majumder, U. (2020). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Molecules, 25(8), 1905. Source

- Filo. (2024). Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an... Filo. Source

- ResearchGate. (2009). Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex.

- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent. ChemicalBook. Source

- Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. Source

- ResearchGate. (2023). A Decennial Update on the Applications of Trifluroacetic Acid.

- PubChem. (n.d.).

- YouTube. (2022).

- Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. Source

- Wikipedia. (n.d.). Protecting group. Wikipedia. Source

- Gümüş, M., et al. (2022). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 7(44), 40483–40496. Source

- Benchchem. (n.d.). Application Notes and Protocols: The Use of Trifluoroacetic Acid (TFA) in the Synthesis of Fluorinated Organic Compounds. Benchchem. Source

- Bentham Science. (2023). A Decennial Update on the Applications of Trifluroacetic Acid. Bentham Science. Source

- Sigma-Aldrich. (n.d.).

- TCI Chemicals. (n.d.).

- ResearchGate. (2024). How to remove/ replace trifluoroacetate countertop after deprotection?

Sources

- 1. CAS 383-67-5: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 7. Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Trifluoroacetylation of alcohols: a newly detected reaction of CF3CO3H - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 三氟乙酸丙烯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. youtube.com [youtube.com]

- 15. This compound | 383-67-5 | TCI AMERICA [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

Allyl Trifluoroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Allyl trifluoroacetate (ATFA) is a versatile and highly reactive reagent that has found significant utility in modern organic synthesis and drug development. This technical guide provides an in-depth exploration of the core chemical properties and reactivity of ATFA. We will delve into its synthesis, physical characteristics, and key applications, with a particular focus on its role in sigmatropic rearrangements, as a protecting group, and as a precursor for nucleophilic allylation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries, offering both theoretical understanding and practical insights into the effective utilization of this valuable synthetic tool.

Introduction: The Strategic Importance of the Allyl and Trifluoroacetyl Moieties

This compound, with the chemical formula C5H5F3O2, is an organic compound that strategically combines two highly functional moieties: an allyl group and a trifluoroacetate group.[1] This unique combination imparts a distinct reactivity profile that makes it a valuable intermediate and reagent in a variety of chemical transformations.[1] The allyl group, with its reactive double bond, is a versatile handle for carbon-carbon bond formation, while the trifluoroacetate is an excellent leaving group, enhancing the electrophilicity of the molecule.[1] This guide will explore the synergy between these two functional groups and how it dictates the chemical behavior and synthetic applications of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting. This compound is a colorless to light yellow, clear liquid with a characteristic fruity odor.[1][2] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | prop-2-enyl 2,2,2-trifluoroacetate | [3] |

| CAS Number | 383-67-5 | [2][4] |

| Molecular Formula | C5H5F3O2 | [2][4][5] |

| Molecular Weight | 154.09 g/mol | [2][3][4] |

| Boiling Point | 66-67 °C | [2] |

| Density | 1.183 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.335 | [2] |

| Flash Point | -1 °C (30 °F) | [2] |

| Water Solubility | Not miscible or difficult to mix with water | [2] |

Safety and Handling:

This compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing.[6] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood, away from heat, sparks, and open flames.[7] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of allyl alcohol with trifluoroacetic anhydride or trifluoroacetyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the trifluoroacetic acid or hydrochloric acid byproduct.

Figure 1: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of allyl alcohol (1.0 eq) and pyridine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, slowly add trifluoroacetic anhydride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its two functional groups. The electron-withdrawing trifluoroacetyl group makes the ester susceptible to nucleophilic attack and also influences the reactivity of the adjacent allyl group.

The Claisen Rearrangement: A Powerful C-C Bond Forming Reaction

One of the most significant reactions involving allyl esters is the Claisen rearrangement, a-sigmatropic rearrangement that forms a γ,δ-unsaturated carbonyl compound.[8][9] While the thermal Claisen rearrangement of allyl vinyl ethers is well-known, the use of trifluoroacetic acid (TFA) as a solvent and catalyst can dramatically accelerate the ortho-Claisen rearrangement of allyl aryl ethers.[10][11][12] This acid-catalyzed rearrangement proceeds under much milder conditions than the thermal counterpart.[11]

The mechanism involves a highly polar, cyclic transition state where the positive charge is delocalized.[11][12] Electron-donating substituents on the aromatic ring enhance the reaction rate.[10][11]

Figure 2: Acid-catalyzed ortho-Claisen rearrangement.

This powerful carbon-carbon bond-forming reaction has been extensively utilized in the synthesis of complex natural products and other biologically active molecules.

This compound as a Protecting Group

In multistep organic synthesis, the protection of reactive functional groups is often a crucial strategy.[13] The allyl group can be used to protect alcohols, amines, and carboxylic acids.[14][15] Allyl esters, for instance, are stable to a wide range of reaction conditions but can be selectively deprotected under mild conditions using palladium catalysis.[14]

This compound can be used to introduce the trifluoroacetyl protecting group onto amines, forming trifluoroacetamides.[16] The trifluoroacetyl group is a robust protecting group that is stable to many synthetic transformations.[16]

Experimental Protocol: Deprotection of an Allyl Ester

-

Dissolve the allyl-protected compound in a suitable solvent (e.g., THF or dichloromethane).

-

Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger, such as morpholine or dimedone.[13]

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate and purify the deprotected product by column chromatography.

Precursor for Nucleophilic Allylation

This compound serves as a precursor for the generation of nucleophilic allylating agents.[2] For instance, in the presence of a suitable metal, such as zinc or indium, this compound can generate an organometallic species that readily adds to electrophiles like aldehydes and ketones to form homoallylic alcohols. This transformation is a cornerstone in the construction of complex organic molecules.

Furthermore, palladium-catalyzed reactions of this compound with nucleophiles, such as amines and enolates, provide a powerful method for the formation of C-N and C-C bonds.[17]

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of this compound and its derivatives makes it a valuable tool in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to target proteins.[18]

The ability to perform Claisen rearrangements under mild, acid-catalyzed conditions allows for the construction of complex phenolic structures found in many natural products with therapeutic properties. Moreover, the use of this compound in nucleophilic allylation reactions is crucial for the stereoselective synthesis of chiral building blocks, a key aspect of modern drug design.

Atmospheric Chemistry and Environmental Considerations

Recent studies have investigated the atmospheric chemistry of this compound, particularly its reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms.[19] These studies are important for understanding the atmospheric lifetime and potential environmental impact of fluorinated organic compounds. Hydrofluoroesters like this compound can be formed in the atmosphere from the photo-oxidation of hydrofluoroethers.[19]

Conclusion

This compound is a reagent of considerable synthetic utility, offering a unique combination of reactivity that is advantageous for a wide range of chemical transformations. Its role in facilitating Claisen rearrangements, serving as a versatile protecting group, and acting as a precursor for nucleophilic allylation highlights its importance in modern organic synthesis. For researchers and professionals in drug development, a comprehensive understanding of the chemical properties and reactivity of this compound is essential for harnessing its full potential in the design and synthesis of novel, biologically active molecules. As with all reactive chemical species, a commitment to safe laboratory practices is paramount when working with this compound.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- White, W. N., & Slater, C. D. (1974). Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2, (13), 1628-1632.

- Joy, F., & Balla, R. (2023). Kinetics of OH-initiated reaction of this compound in the troposphere. INIS-IAEA, 54(1).

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- White, W. N., & Wolfarth, E. F. (1970). The ortho-Claisen Rearrangement of Phenyl Ally1 Ethers in Trifluoroacetic Acid. Journal of the Chemical Society D: Chemical Communications, (13), 785-786.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- White, W. N., & Slater, C. D. (1974). Acid Catalysed ortho-Claisen Rearrangement of Ally1 Aryl Ethers in Trifluoroacetic Acid. Journal of the Chemical Society, Perkin Transactions 2, (13), 1628-1632.

- Balla, R. J., & Naik, P. D. (2020). Cl Atom-Initiated Photo-Oxidation Reactions of Vinyl Trifluoroacetate and this compound in Tropospheric Conditions. The Journal of Physical Chemistry A, 124(10), 2007-2016.

- Wikipedia. (n.d.). Claisen rearrangement.

- SynArchive. (n.d.). Claisen Rearrangement.

- Eid, E., & Tiritiris, I. (2016). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 47(32).

- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.

- Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.

- Organic Chemistry Portal. (n.d.). Potassium allyltrifluoroborate synthesis.

- Creary, X. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 52(22), 5026-5030.

- Gouverneur, V., et al. (2018). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. White Rose Research Online.

- Wikipedia. (n.d.). Protecting group.

Sources

- 1. CAS 383-67-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C5H5F3O2 | CID 67845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. The ortho-Claisen rearrangement of phenyl allyl ethers in trifluoroacetic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

- 16. Trifluoroacetamides [organic-chemistry.org]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Allyl Trifluoroacetate: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of allyl trifluoroacetate, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, safe handling procedures, and diverse applications of this important building block. The CAS number for this compound is 383-67-5 [1][2][3].

Core Chemical Properties and Identification

This compound, with the linear formula CF3CO2CH2CH=CH2, is a colorless to light yellow liquid[2][3]. Its fundamental properties are crucial for its effective use and are summarized in the table below.

| Property | Value | Source |

| CAS Number | 383-67-5 | [1][2][3] |

| Molecular Formula | C5H5F3O2 | [1][2][3] |

| Molecular Weight | 154.09 g/mol | [1][2][3] |

| Boiling Point | 66-67 °C | [3] |

| Density | 1.183 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.335 | [3] |

| Flash Point | -1 °C (closed cup) | |

| InChI Key | XIVPVSIDXBTZLM-UHFFFAOYSA-N | [2][3] |

| SMILES | C=CCOC(=O)C(F)(F)F | [2][3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the esterification of trifluoroacetic acid with allyl alcohol. This reaction can be catalyzed by a strong acid. A general laboratory-scale procedure is detailed below.

Materials:

-

Trifluoroacetic anhydride

-

Allyl alcohol

-

Pyridine (optional, as a scavenger for trifluoroacetic acid)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allyl alcohol (1.0 equivalent) in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.

-

Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood. It is a highly flammable liquid and vapor. It causes severe skin burns and eye damage.

GHS Hazard Information:

-

Pictograms: Flame, Corrosion, Exclamation mark

-

Signal Word: Danger[3]

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor

-

H314: Causes severe skin burns and eye damage

-

H335: May cause respiratory irritation

-

-

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE):

-

Faceshields and Goggles

-

Chemical-resistant gloves

-

Protective clothing

-

Type ABEK (EN14387) respirator filter for vapor protection

Key Applications in Organic Synthesis

This compound is a valuable reagent in organic chemistry, primarily utilized for the introduction of the trifluoroacetyl group and as a precursor for various synthetic transformations.

Logical Relationship of Applications:

Caption: Key synthetic applications of this compound.

-

Trifluoroacetylation Agent: It serves as an efficient reagent for the trifluoroacetylation of alcohols, amines, and other nucleophiles. The trifluoroacetyl group can act as a protecting group or an activating group for further transformations.

-

Allylation Reactions: The allylic group can be transferred to various substrates through transition metal-catalyzed reactions.

-

Precursor for Other Reagents: It can be used as a starting material for the synthesis of more complex fluorinated molecules.

Characterization and Spectroscopic Data

Proper characterization of this compound is essential to confirm its purity and identity. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectra are not provided here, typical chemical shifts and absorption bands are expected based on its structure.

References

Sources

allyl trifluoroacetate molecular weight and formula

An In-Depth Technical Guide to Allyl Trifluoroacetate (C₅H₅F₃O₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated organic ester that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Characterized by the presence of a reactive allyl group and an electron-withdrawing trifluoroacetate moiety, this compound serves as a versatile building block for introducing trifluoromethyl groups and as a key intermediate in the synthesis of complex molecules.[1] Its unique electronic and steric properties make it an invaluable tool for researchers, particularly those in drug development seeking to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective application in research and development. This compound is a colorless to pale yellow liquid with a distinct fruity odor.[1] The presence of three highly electronegative fluorine atoms significantly influences its reactivity compared to its non-fluorinated analog, allyl acetate.

Below is a summary of its key identifiers and physicochemical properties, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅F₃O₂ | PubChem[2], CymitQuimica[1], NIST[3] |

| Molecular Weight | 154.09 g/mol | PubChem[2], ChemicalBook[4], Sigma-Aldrich[5] |

| Monoisotopic Mass | 154.02416388 Da | PubChem[2], NIST[3][6] |

| IUPAC Name | prop-2-enyl 2,2,2-trifluoroacetate | PubChem[2] |

| CAS Number | 383-67-5 | PubChem[2], ChemicalBook[4], NIST[3] |

| Density | 1.183 g/mL at 25 °C | ChemicalBook[4], Sigma-Aldrich[5] |

| Boiling Point | 66-67 °C | ChemicalBook[4], Sigma-Aldrich[5] |

| Refractive Index | n20/D 1.335 | ChemicalBook[4], Sigma-Aldrich[5] |

| Flash Point | -1 °C (30.2 °F) | ChemicalBook[4], TCI |

| SMILES String | C=CCOC(=O)C(F)(F)F | PubChem[2], CymitQuimica[7] |

| InChI Key | XIVPVSIDXBTZLM-UHFFFAOYSA-N | PubChem[2], NIST[3][6] |

Chemical Structure

The structure of this compound features an ester linkage between an allyl group and a trifluoroacetyl group.

Caption: 2D structure of this compound (C₅H₅F₃O₂).

Synthesis, Reactivity, and Applications

Synthesis

This compound is typically synthesized via the esterification of allyl alcohol with a trifluoroacetylating agent. The most common laboratory-scale method involves the reaction of allyl alcohol with trifluoroacetic anhydride, often in the presence of a base like pyridine to neutralize the trifluoroacetic acid byproduct. This reaction is generally high-yielding and proceeds under mild conditions.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its two distinct functional moieties:

-

The Allyl Group: The double bond is susceptible to a variety of transformations, including electrophilic additions, radical reactions, and transition-metal-catalyzed processes such as allylic alkylation.[8]

-

The Trifluoroacetate Group: This group is an excellent leaving group due to the inductive electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting trifluoroacetate anion. This property makes the molecule a potent electrophile and a useful substrate in nucleophilic substitution reactions.[1]

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall efficacy and pharmacokinetic profiles.[9] this compound serves as a valuable reagent for introducing this functionality into molecular scaffolds.

Application Workflow in Drug Development

The use of this compound as a synthetic intermediate is prevalent in the construction of complex pharmaceutical and agrochemical compounds.[1] For instance, it can be employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions to form chiral centers, a critical step in the synthesis of enantiomerically pure drugs.

Caption: Conceptual workflow for Asymmetric Allylic Alkylation.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol describes a standard, reliable method for the synthesis of this compound. It is designed to be a self-validating system, incorporating in-process checks and clear purification steps.

Objective: To synthesize this compound from allyl alcohol and trifluoroacetic anhydride.

Materials:

-

Allyl alcohol (1.0 eq)

-

Trifluoroacetic anhydride (TFAA, 1.1 eq)

-

Pyridine (1.1 eq, dried)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Charge the flask with allyl alcohol (1.0 eq) and anhydrous diethyl ether.

-

Add pyridine (1.1 eq) to the flask. Stir the solution gently.

-

Expertise Note: Pyridine acts as a base to neutralize the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.

-

-

Addition of TFAA:

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise from the dropping funnel to the stirred solution over 30-45 minutes.

-

Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the temperature from rising significantly, which could lead to unwanted byproducts.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for an additional 2-3 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the allyl alcohol starting material.

-

-

Workup and Extraction:

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.

-

Wash the organic layer sequentially with:

-

1 M HCl (to remove pyridine)

-

Saturated sodium bicarbonate solution (to remove excess trifluoroacetic acid)

-

Brine (to remove residual water)

-

-

Trustworthiness: Each washing step is a self-validating check. The formation of pyridinium hydrochloride and effervescence with bicarbonate visually confirm the removal of impurities.

-

-

Drying and Solvent Removal:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

-

Purification:

Conclusion

This compound is a fundamentally important reagent whose value is derived from its dual functionality. Its well-defined molecular weight of 154.09 g/mol and formula of C₅H₅F₃O₂ belie its complex and useful reactivity. For researchers in drug discovery and organic synthesis, a firm grasp of its properties and handling is essential for leveraging its potential in the construction of novel, high-value fluorinated molecules.

References

- National Center for Biotechnology Information (2024).

- NIST (2021). This compound. NIST Chemistry WebBook, SRD 69. [Link]

- NIST (2021).

- Cheméo (n.d.).

- SIELC Technologies (2018).

- Forcat, S., et al. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.

- Miranda, C., et al. (2019). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. Chemistry – A European Journal. [Link]

- ResearchGate (n.d.). The pharmaceuticals containing fluoroalkyl groups.

Sources

- 1. CAS 383-67-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H5F3O2 | CID 67845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. Allyltrifluoroacetate 97 383-67-5 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Allyl Trifluoroacetate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of allyl trifluoroacetate (C₅H₅F₃O₂), a key reagent and building block in organic synthesis. We will delve into the fundamental principles governing the spectral features, offer a detailed interpretation of chemical shifts and coupling constants, and present a validated experimental protocol for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine structural verification and in-depth molecular characterization.

Introduction: The Power of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, will resonate when placed in a strong magnetic field and irradiated with radiofrequency waves.[2][3] The precise frequency at which a nucleus resonates, its "chemical shift" (δ), is highly sensitive to its local electronic environment. This allows scientists to map the chemical landscape of a molecule.

Furthermore, interactions between neighboring magnetic nuclei, known as spin-spin coupling, cause signals to split into distinct patterns (multiplicities). The magnitude of this splitting, the coupling constant (J), provides critical information about the connectivity and spatial relationships between atoms. By integrating these pieces of information—chemical shift, multiplicity, and integration (the relative number of nuclei)—a complete molecular structure can be determined.[1][4]

This compound presents an excellent case study due to its distinct functional groups: the allyl moiety with its vinylic and allylic protons, and the trifluoroacetate group, which exerts a powerful electron-withdrawing effect, significantly influencing the chemical shifts of nearby nuclei.

Molecular Structure and NMR Assignments

To interpret the NMR spectra, it is essential to first visualize the molecule and designate a numbering system for its unique proton and carbon environments.

Figure 1: Structure of this compound with Atom Numbering.

-

Protons: H(b), H(c), H(d), H(e). Note that H(d) and H(e) are diastereotopic.

-

Carbons: C1 (CH₂=), C2 (=CH-), C3 (-CH₂-O), C4 (C=O), C5 (CF₃).

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the protons of the allyl group. The electron-withdrawing trifluoroacetate group significantly deshields the adjacent allylic protons (H(b)).

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ) ppm | Approx. Coupling Constants (J) Hz |

| H(c) | dddd (dtt) | 5.9 - 6.0 | Jc-d ≈ 17.2 Hz (trans), Jc-e ≈ 10.5 Hz (cis), Jc-b ≈ 5.7 Hz (allylic) |

| H(d) | ddt (dq) | 5.4 - 5.5 | Jd-c ≈ 17.2 Hz (trans), Jd-e ≈ 1.5 Hz (geminal), Jd-b ≈ 1.5 Hz (allylic) |

| H(e) | ddt (dq) | 5.3 - 5.4 | Je-c ≈ 10.5 Hz (cis), Je-d ≈ 1.5 Hz (geminal), Je-b ≈ 1.5 Hz (allylic) |

| H(b) | dt | 4.8 - 4.9 | Jb-c ≈ 5.7 Hz (vicinal), Jb-d,e ≈ 1.5 Hz (allylic) |

Table 1: ¹H NMR Spectral Data for this compound.

Causality and Field-Proven Insights:

-

H(c) - The Vinylic Methine Proton: This proton is the most deshielded of the alkene protons due to its position between two other carbons. Its signal is split into a complex multiplet, often appearing as a doublet of triplets of triplets (dtt), by the cis (H(e)), trans (H(d)), and allylic (H(b)) protons. The large coupling constant (~17 Hz) is characteristic of a trans relationship with H(d), while the smaller ~10.5 Hz coupling reflects the cis relationship with H(e).

-

H(d) and H(e) - The Terminal Vinylic Protons: These two protons are chemically non-equivalent. H(d), being trans to the main carbon chain, typically resonates slightly downfield from H(e), which is cis. Both signals are split by the geminal proton (a small 2J coupling of ~1.5 Hz), the vicinal proton H(c), and show long-range allylic coupling to the H(b) protons (~1.5 Hz).

-

H(b) - The Allylic Methylene Protons: These protons are directly attached to the carbon bearing the electronegative ester oxygen. This proximity causes a significant downfield shift compared to a typical allylic CH₂ group. The signal appears as a doublet of triplets (dt), split by the vicinal H(c) proton (~5.7 Hz) and the two terminal vinylic protons H(d) and H(e) via long-range coupling.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, all five carbons are chemically distinct.

| Carbon Assignment | Hybridization | Approx. Chemical Shift (δ) ppm | Rationale for Chemical Shift |

| C4 (C=O) | sp² | 157 - 158 (q) | The carbonyl carbon is significantly deshielded. It appears as a quartet due to coupling with the three adjacent fluorine atoms (2JCF). |

| C2 (=CH-) | sp² | 130 - 131 | Typical chemical shift for an internal alkene carbon. |

| C1 (CH₂=) | sp² | 120 - 121 | Typical chemical shift for a terminal alkene carbon, slightly upfield from the substituted C2. |

| C5 (CF₃) | sp³ | 114 - 115 (q) | The carbon is extremely deshielded due to the direct attachment of three highly electronegative fluorine atoms. The signal is a prominent quartet due to the large one-bond coupling to fluorine (1JCF ≈ 284 Hz).[5] |

| C3 (-CH₂-O) | sp³ | 68 - 69 | This sp³ carbon is deshielded by the adjacent ester oxygen, placing it significantly downfield from a typical alkane carbon. |

Table 2: ¹³C NMR Spectral Data for this compound.

Causality and Field-Proven Insights:

-

The Trifluoroacetate Signature: The most striking features of the ¹³C spectrum are the two quartets for C4 (carbonyl) and C5 (trifluoromethyl). The C5 quartet is particularly broad and intense due to the very large one-bond C-F coupling constant. The carbonyl carbon (C4) also shows coupling, but over two bonds (2JCF), resulting in a much smaller splitting constant.

-

Alkene Carbons: The chemical shifts for C1 and C2 are standard for a terminal alkene, with the internal carbon (C2) appearing slightly downfield of the terminal CH₂ (C1).

-

Allylic Carbon (C3): The deshielding effect of the ester oxygen shifts the C3 signal to the ~68-69 ppm region, a characteristic position for carbons in an alcohol or ether environment.

Experimental Protocol: A Self-Validating System

This protocol describes a standard method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Figure 2: Standard Workflow for NMR Analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvency for many organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra.[6]

-

Add a small drop of a solution containing tetramethylsilane (TMS) if not already present in the solvent, to serve as the internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity, which results in sharp, symmetrical peaks.

-

For ¹H NMR: Acquire data using a standard one-pulse sequence (e.g., Bruker's 'zg30'). Typically, 8 to 16 scans are sufficient, with a relaxation delay of 1-2 seconds between scans.[7][8]

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30'). This removes C-H coupling, simplifying the spectrum to single lines for each carbon. A greater number of scans (128-512) and a longer relaxation delay (2 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[8]

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain signal (Free Induction Decay) into the frequency-domain spectrum.

-

Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.[9]

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Perform peak picking to identify the exact chemical shift of each signal in both spectra.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. The ¹H spectrum clearly resolves the distinct protons of the allyl group, with chemical shifts and coupling patterns that confirm their connectivity and stereochemical relationships. The ¹³C spectrum, highlighted by the characteristic quartets of the trifluoroacetate moiety, confirms the carbon backbone and the powerful electronic influence of the fluorine atoms. This guide serves as a practical reference for the confident identification and characterization of this important synthetic intermediate.

References

- Vedantu.

- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

- Slideshare.

- Wiley-VCH.

- National Center for Biotechnology Information. This compound | C5H5F3O2 | CID 67845 - PubChem. [Link]

- Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]

- National Center for Biotechnology Information.

- University of Oxford. A User Guide to Modern NMR Experiments. [Link]

- Michigan State University. Basic Practical NMR Concepts. [Link]

- Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. [Link]

- National Institute of Standards and Technology.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

- ARMAR Isotopes.

- Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

- National Center for Biotechnology Information. This compound | C5H5F3O2 | CID 67845 - PubChem. [Link]

- ResearchGate. 13C NMR spectrum of c (TFA-D, 298K, 600MHz). [Link]

- University of Ottawa NMR Facility Blog. Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. longdom.org [longdom.org]

- 4. sc.edu [sc.edu]

- 5. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. rsc.org [rsc.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

FT-IR spectrum of allyl trifluoroacetate

An In-Depth Technical Guide to the FT-IR Spectrum of Allyl Trifluoroacetate

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical research and drug development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that reveals the functional groups present. This guide offers an in-depth analysis of the (C₅H₅F₃O₂), a molecule that presents an interesting intersection of common and unique functional groups: an ester, an alkene (allyl group), and a trifluoromethyl group.

Understanding the FT-IR spectrum of this compound is critical for identity confirmation, purity assessment, and studying its chemical transformations. The strong electronegativity of the fluorine atoms introduces significant inductive effects that modulate the vibrational frequencies of adjacent groups, particularly the carbonyl (C=O) bond. This guide will deconstruct the spectrum, assign the characteristic absorption bands, provide a field-proven experimental protocol for data acquisition, and explain the causality behind the observed spectral features.

Molecular Structure and Key Vibrational Modes

This compound is the ester formed from trifluoroacetic acid and allyl alcohol.[1][2] Its structure contains several key functional groups that give rise to distinct and identifiable peaks in the infrared spectrum.

Caption: Molecular structure of this compound highlighting key functional groups.

Interpreting the FT-IR Spectrum

The is best analyzed by dividing it into distinct regions corresponding to the vibrations of its primary functional groups. The data presented here is referenced from the gas-phase spectrum available in the NIST Chemistry WebBook, a primary source for standardized spectral data.[1][3]

The Carbonyl (C=O) Stretching Region (1850-1750 cm⁻¹)

The C=O stretch is one of the most intense and diagnostic peaks in the spectrum. For typical saturated aliphatic esters, this band appears in the 1750-1735 cm⁻¹ region.[4][5][6] However, in this compound, the C=O stretching frequency is shifted significantly higher.

-

Observed Peak: A very strong absorption band is observed around 1800 cm⁻¹ .

-

Causality (Expertise & Experience): This pronounced shift to a higher wavenumber (a "blue shift") is a direct consequence of the inductive effect of the trifluoromethyl (CF₃) group. The three highly electronegative fluorine atoms strongly withdraw electron density from the carbonyl carbon.[7] This withdrawal of electrons shortens and strengthens the C=O double bond, increasing its force constant and thus requiring more energy (higher frequency) to excite its stretching vibration. This phenomenon is a classic indicator of α-halogenation on a carbonyl compound.[8]

The C-F Stretching Region (1300-1100 cm⁻¹)

The trifluoromethyl group gives rise to multiple, very intense absorption bands due to the C-F stretching vibrations. These are often the most prominent peaks in the entire spectrum of a fluorinated compound.[9][10]

-

Observed Peaks: A series of very strong, complex bands are typically found between 1300 cm⁻¹ and 1100 cm⁻¹ . These arise from the symmetric and asymmetric stretching modes of the C-F bonds within the CF₃ group.[11][12]

-

Trustworthiness: The presence of this intense and characteristic pattern is a highly reliable confirmation of the trifluoromethyl moiety. The exact frequencies and shapes of these bands can be sensitive to the molecular environment and physical state (gas, liquid, solid).[13]

The Ester C-O Stretching Region (1300-1000 cm⁻¹)

Esters characteristically show two C-O stretching vibrations.[5][6] These are coupled vibrations and are often described as the C-C(=O)-O stretch and the O-C-C stretch.

-

Observed Peaks:

-

C-C(=O)-O Stretch: A strong band is expected in the 1300-1200 cm⁻¹ region. This band is often coupled with the C-F vibrations in this molecule, contributing to the complexity of that region.

-

O-CH₂ Stretch: A strong band corresponding to the stretching of the bond between the ester oxygen and the allyl group's CH₂ is typically observed around 1100-1000 cm⁻¹ .

-

-

Authoritative Grounding: The combination of a high-frequency C=O stretch and these two strong C-O stretches is a classic pattern for identifying an ester functional group.[6]

The Allyl Group Region

The allyl group contributes several characteristic peaks to the spectrum.

-

=C-H Stretching (3100-3000 cm⁻¹): A medium-intensity peak is expected just above 3000 cm⁻¹ due to the stretching of the C-H bonds on the double-bonded carbons.[14]

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): Medium-intensity peaks from the sp³-hybridized CH₂ group adjacent to the ester oxygen will appear just below 3000 cm⁻¹.[14]

-

C=C Stretching (1680-1640 cm⁻¹): A weak to medium absorption corresponding to the carbon-carbon double bond stretch is expected in this region.[14] Its intensity can be variable.

-

=C-H Bending (Out-of-Plane) (1000-650 cm⁻¹): Strong bands in this region, often called "wagging" vibrations, are characteristic of the substitution pattern on the double bond. For a monosubstituted alkene like the allyl group, prominent peaks are expected near 990 cm⁻¹ and 920 cm⁻¹.[15]

Summary of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 | Medium | =C-H Stretch | Allyl Group |

| ~2950 | Medium | -CH₂- Stretch | Allyl Group |

| ~1800 | Very Strong | C=O Stretch (Inductively Shifted) | Trifluoroacetate Ester |

| ~1650 | Weak-Medium | C=C Stretch | Allyl Group |

| 1300-1100 | Very Strong, Complex | Asymmetric & Symmetric C-F Stretches | Trifluoromethyl Group |

| ~1250 | Strong | C-C(=O)-O Stretch | Ester Linkage |

| ~1050 | Strong | O-CH₂ Stretch | Ester Linkage |

| ~990 & ~920 | Strong | =C-H Out-of-Plane Bending | Allyl Group |

Note: Exact peak positions are based on the gas-phase spectrum from the NIST database and may vary slightly in the liquid phase.[1]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol describes the acquisition of an FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

Step-by-Step Methodology

-

Instrument Preparation & Background Scan:

-

Step 1.1: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

-

Step 1.2: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Ensure the crystal is completely dry.

-

Step 1.3: Acquire a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. This background is then subtracted from the sample spectrum.

-

Causality: The background scan compensates for any signals not originating from the sample, ensuring that the final spectrum is solely that of the analyte.[16]

-

-

-

Sample Application:

-

Step 2.1: Using a clean pipette, place a single drop of this compound (a volatile liquid with a boiling point of 66-67 °C) directly onto the center of the ATR crystal.[17]

-

Step 2.2: If the instrument has a pressure clamp, lower it to apply consistent pressure, ensuring good contact between the liquid sample and the crystal.

-

-

Data Acquisition:

-

Step 3.1: Set the acquisition parameters. For a routine high-quality spectrum, the following settings are recommended:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added)

-

-

Step 3.2: Initiate the sample scan.

-

Expertise & Experience: A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands in the liquid phase. Co-adding 16 or 32 scans improves the signal-to-noise ratio (S/N) by a factor of √16=4 or √32≈5.7, respectively, resulting in a cleaner, more trustworthy spectrum.

-

-

-

Data Processing and Cleaning:

-

Step 4.1: The software will automatically subtract the background from the sample scan.

-

Step 4.2: Apply an ATR correction if available. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Step 4.3: Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

Step 4.4: Use the peak-picking tool to label the wavenumbers of the key absorption maxima for analysis.

-

Experimental Workflow Diagram

Caption: Standard workflow for acquiring an ATR-FT-IR spectrum of a liquid sample.

Conclusion

The is a rich source of structural information, clearly illustrating the vibrational signatures of its constituent parts. The spectrum is dominated by the exceptionally strong C-F stretching bands and a significantly blue-shifted C=O stretching band at ~1800 cm⁻¹. This high-frequency carbonyl absorption is a direct and powerful piece of evidence for the inductive electron withdrawal by the adjacent CF₃ group. Complemented by the characteristic absorptions of the allyl group and the C-O ester linkages, the complete spectrum serves as a definitive fingerprint for the molecule. By following a robust experimental protocol and understanding the physicochemical principles that govern these vibrational frequencies, researchers can confidently use FT-IR spectroscopy for the unambiguous identification and characterization of this compound and related fluorinated compounds.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Young, C. J., Hurley, M. D., Wallington, T. J., & Mabury, S. A. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Conference Proceedings Journal.

- Greener, J. G., Costello, C. M., & Fenn, E. E. (2018). Temperature-Jump Time Resolved Infrared Spectroscopy of Trifluoroacetic Acid Solutions -Characterising the T-Jump. ResearchGate.

- Hwang, M. L., & Pan, C. L. (2013). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. The International Journal of Engineering and Science.

- Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate.

- Abbaticchio, P., Appayee, C., Longhi, G., & Gangemi, F. (2019). CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. RSC Advances.

- Durig, J. R., Tubergen, M. J., & Little, T. S. (1991). Microwave, infrared, and Raman spectra, r0 structural parameters, conformational stability, and vibrational assignment of allyl thiol. PubMed.

- Singh, K., & Rai, D. K. (1980). Vibrational spectra and thermodynamic functions of allyl acetate. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Chen, H., Wang, H. F., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Langmuir.

- SpectraBase. (n.d.). trifluoroacetic acid, vinyl ester.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- SpectraBase. (n.d.). Trifluoro-acetic acid, ethyl ester.

- Weltmann, K. D., et al. (2007). FT-IR spectra of plasma treated KBr with allyl alcohol. ResearchGate.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.

- Scribd. (n.d.). NIST Chemistry WebBook Overview.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook.

- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.

- SIELC Technologies. (2018). This compound.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamopen.com [benthamopen.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Quantitative Infrared Database [webbook.nist.gov]

- 17. 三氟乙酸丙烯酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Allyl Trifluoroacetate

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of allyl trifluoroacetate, a volatile organic compound of interest in various chemical and pharmaceutical applications. As a compound featuring both a reactive allyl group and a highly electronegative trifluoroacetate moiety, its characterization by mass spectrometry presents unique considerations. This document offers an in-depth exploration of the fragmentation behavior of this compound under electron ionization (EI) and provides a detailed, field-proven protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the mass spectral characteristics and analytical methodologies for this and structurally related compounds.

Introduction: The Analytical Significance of this compound

This compound (C₅H₅F₃O₂) is a colorless liquid with a molecular weight of 154.09 g/mol .[1] It serves as a versatile reagent and intermediate in organic synthesis, valued for the introduction of the trifluoroacetate group and for its potential in allylation reactions. The trifluoroacetate group can act as a useful protecting group or be a precursor for other functionalities. Given its volatility and reactivity, robust analytical methods are essential for monitoring its presence, purity, and reaction kinetics.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier analytical technique for the identification and quantification of volatile compounds like this compound.[2][3] This guide delves into the core principles of its mass spectrometric analysis, focusing on the predictable yet informative fragmentation patterns that arise from its unique chemical structure. Understanding these fragmentation pathways is paramount for unambiguous compound identification and for distinguishing it from structural isomers.

Ionization and Fragmentation: Unraveling the Mass Spectrum of this compound